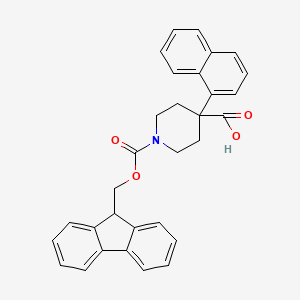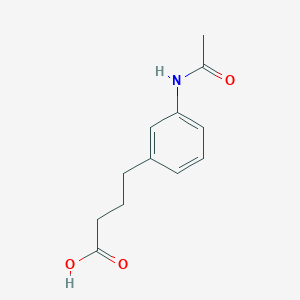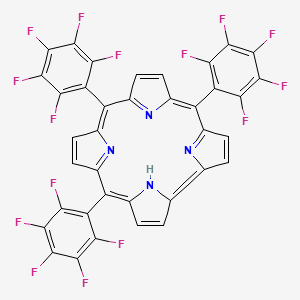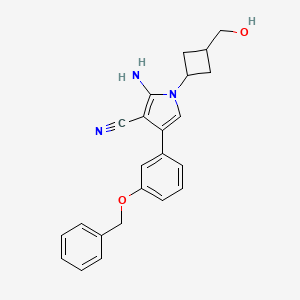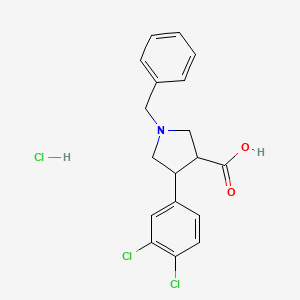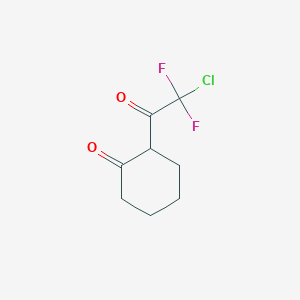
5-溴-2-异丙基-1,3-苯并噁唑
描述
Synthesis Analysis
Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Chemical Reactions Analysis
Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .科学研究应用
抗菌活性
苯并噁唑衍生物已被证明对各种病原体具有抗菌活性。例如,某些化合物已证明对铜绿假单胞菌、肺炎克雷伯菌、伤寒沙门氏菌和黑曲霉niger 有效。
抗真菌应用
类似化合物也表现出与伏立康唑等标准药物相当的抗真菌活性,针对黑曲霉 。
合成策略
据报道,苯并噁唑的合成策略取得了进展,这可能与“5-溴-2-异丙基-1,3-苯并噁唑”及其衍生物的合成有关 。
疾病靶向
未来方向
Benzoxazoles have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions of 5-Bromo-2-isopropyl-1,3-benzoxazole could potentially involve further exploration of its pharmacological activities and applications in drug discovery.
作用机制
Target of Action
5-Bromo-2-isopropyl-1,3-benzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Mode of Action
The planar benzene ring of 5-Bromo-2-isopropyl-1,3-benzoxazole can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions lead to changes in the function of the target molecules, thereby affecting the progression of the disease.
Biochemical Pathways
Benzoxazole derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation . The interaction of 5-Bromo-2-isopropyl-1,3-benzoxazole with these targets can affect the associated biochemical pathways and their downstream effects.
Pharmacokinetics
The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties
Result of Action
The result of the action of 5-Bromo-2-isopropyl-1,3-benzoxazole can be seen in its antimicrobial and anticancer activities. Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial and anticancer properties. For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . Moreover, some compounds have demonstrated potent anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-isopropyl-1,3-benzoxazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups in benzoxazole compounds has been found to improve their antimicrobial activity against certain bacterial and fungal species . .
生化分析
Biochemical Properties
5-Bromo-2-isopropyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger . The interactions between 5-Bromo-2-isopropyl-1,3-benzoxazole and these microorganisms involve inhibition of essential enzymes and disruption of cellular processes, leading to the inhibition of microbial growth.
Cellular Effects
5-Bromo-2-isopropyl-1,3-benzoxazole affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . The compound’s effects on cellular metabolism include alterations in metabolic flux and changes in metabolite levels, which can affect overall cell function and viability.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-isopropyl-1,3-benzoxazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and repair . Additionally, 5-Bromo-2-isopropyl-1,3-benzoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-isopropyl-1,3-benzoxazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to 5-Bromo-2-isopropyl-1,3-benzoxazole in in vitro and in vivo studies has revealed sustained effects on cellular processes, including continued inhibition of microbial growth and persistent anticancer activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-isopropyl-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-Bromo-2-isopropyl-1,3-benzoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 5-Bromo-2-isopropyl-1,3-benzoxazole can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-isopropyl-1,3-benzoxazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . The compound’s distribution within different cellular compartments can determine its efficacy in targeting specific cellular processes and pathways.
Subcellular Localization
The subcellular localization of 5-Bromo-2-isopropyl-1,3-benzoxazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
5-bromo-2-propan-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWNROYPLFJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650828 | |
| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-35-6 | |
| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


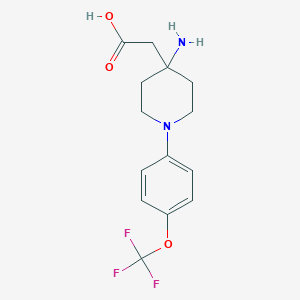
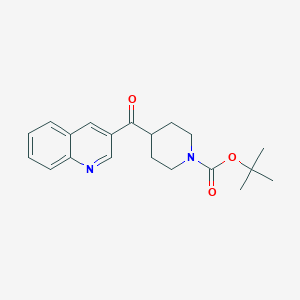
![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)

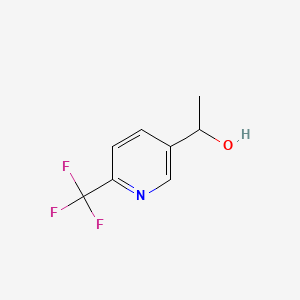
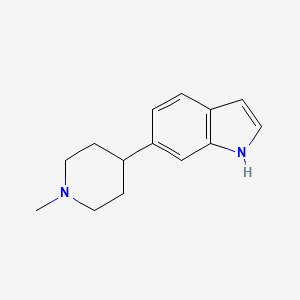

![Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1504476.png)
